molecular formula C21H16F3N5O3 B2622739 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1251588-28-9

2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2622739
CAS No.: 1251588-28-9
M. Wt: 443.386
InChI Key: GXKQDSZWVSWREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature of 2-[8-(2-Methylphenoxy)-3-oxo-2H,3H-Triazolo[4,3-a]Pyrazin-2-yl]-N-[2-(Trifluoromethyl)Phenyl]Acetamide

Systematic IUPAC Name Derivation

The IUPAC name of this compound is constructed through a hierarchical prioritization of functional groups and substituents on the triazolopyrazine core. The parent heterocycle, triazolo[4,3-a]pyrazine, serves as the foundational scaffold. Key substituents are assigned positions based on the fused bicyclic numbering system:

  • Core Identification :

    • The bicyclic system consists of a pyrazine ring (six-membered diazine) fused to a triazole (five-membered triazacycle) at positions 4 and 3-a, respectively.
    • The fusion pattern creates a [4,3-a] linkage, defining the core as triazolo[4,3-a]pyrazine.
  • Substituent Prioritization :

    • Position 8 : A 2-methylphenoxy group (-O-C₆H₄-2-CH₃) is attached to the pyrazine ring. The prefix "8-(2-methylphenoxy)" specifies this substitution.
    • Position 3 : A ketone group (oxo) modifies the triazole ring, denoted as "3-oxo".
    • Position 2 : An acetamide side chain (-CH₂-C(=O)-NH-) connects the triazolopyrazine core to a 2-(trifluoromethyl)phenyl group. The suffix "2-yl-acetamide" and the N-substituent "N-[2-(trifluoromethyl)phenyl]" complete the name.
  • Hydrogenation State :

    • The "2H,3H" descriptor indicates partial saturation at positions 2 and 3 of the triazole ring, distinguishing it from fully aromatic derivatives.

The systematic name thus integrates these elements into a precise descriptor: 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide .

CAS Registry Number and Alternative Identifiers

While the CAS Registry Number for this compound is not explicitly listed in non-restricted sources, its PubChem entry (CID 49662770) provides critical identifiers:

Identifier Value Source
PubChem CID 49662770
Molecular Formula C₂₁H₁₆F₃N₅O₃
Molecular Weight 459.38 g/mol Calculated
IUPAC Name As derived in Section 1.1

The molecular formula reflects 21 carbon atoms, 16 hydrogens, three fluorines, five nitrogens, and three oxygens, consistent with the compound’s substituents. The trifluoromethyl (-CF₃) group contributes significantly to its molecular weight (atomic mass of fluorine: 19.00 g/mol).

Structural Relationship to Triazolopyrazine Core Scaffolds

The triazolopyrazine scaffold is a privileged structure in medicinal chemistry, known for its versatile pharmacological properties. This compound’s structure aligns with derivatives explored for antibacterial, antimalarial, and metabolic applications.

Core Modifications and Functional Impacts:
Feature Core Scaffold This Compound’s Modification Biological Relevance
Triazolo[4,3-a]pyrazine Fully aromatic system Partially saturated (2H,3H) Alters electron distribution for target binding
Position 8 Substituent Often H or small alkyl 2-Methylphenoxy Enhances lipophilicity and π-π stacking
Position 3 Modification Typically H or methyl Oxo group Introduces hydrogen-bonding capability
Position 2 Side Chain Variable (e.g., amines) Acetamide-linked trifluoromethylphenyl Balances solubility and target affinity

The 2-methylphenoxy group at position 8 and the trifluoromethylphenyl-acetamide at position 2 exemplify strategic modifications to optimize pharmacokinetic properties. These changes align with structure-activity relationship (SAR) trends observed in antimicrobial triazolopyrazines, where bulky aromatic substituents improve membrane penetration and target engagement. The oxo group at position 3 may further modulate electronic effects, potentially influencing interactions with enzymatic active sites.

Properties

IUPAC Name

2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O3/c1-13-6-2-5-9-16(13)32-19-18-27-29(20(31)28(18)11-10-25-19)12-17(30)26-15-8-4-3-7-14(15)21(22,23)24/h2-11H,12H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKQDSZWVSWREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazolopyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring.

    Introduction of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the triazolopyrazine intermediate.

    Acylation: The final step involves the acylation of the triazolopyrazine derivative with 2-(trifluoromethyl)phenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and triazolopyrazine moieties.

    Reduction: Reduction reactions may target the carbonyl group within the triazolopyrazine ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenoxy and acetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, primarily in the following areas:

1. Anticancer Activity

  • Studies have shown that derivatives of this compound can induce cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

2. Enzyme Inhibition

  • The compound has been identified as an inhibitor of several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition could make it a candidate for anti-inflammatory therapies.

3. Neuroprotective Effects

  • Preliminary studies suggest that the compound may possess neuroprotective properties by modulating cholinesterase activity, which is relevant for conditions such as Alzheimer's disease.
Biological Activity Target IC50 Value
CytotoxicityMCF-7 Cell LineNot specified
COX-2 InhibitionCOX EnzymeModerate
LOX InhibitionLOX EnzymesModerate
AChE InhibitionAcetylcholinesterase19.2 μM
BChE InhibitionButyrylcholinesterase13.2 μM

Case Studies

1. In Vitro Studies on Cancer Cell Lines

  • A study evaluated the cytotoxic effects of this compound on MCF-7 cells, revealing significant inhibition of cell growth and induction of apoptosis pathways.

2. Inflammation Models

  • Research demonstrated that the compound effectively reduced inflammation markers in animal models by inhibiting COX and LOX pathways, suggesting potential therapeutic applications in inflammatory diseases.

3. Neuroprotective Effects

  • Derivatives of this compound were tested for their ability to inhibit cholinesterases, showing promise for treating neurodegenerative disorders by enhancing acetylcholine levels in the brain.

Mechanism of Action

The mechanism of action of 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as kinases. The compound inhibits the activity of specific kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . This inhibition results in cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituents at Position 8 of the Triazolopyrazine Core

The target compound’s 2-methylphenoxy group at position 8 distinguishes it from analogs with alternative substituents:

  • 3-Methylpiperidinyl (e.g., 2-[8-(3-methylpiperidin-1-yl)-3-oxo-triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide): The piperidinyl group introduces a basic nitrogen, enhancing solubility in acidic environments, but reduces lipophilicity compared to the aromatic phenoxy group .
  • Amino-phenoxy (e.g., 2-(4-(8-amino-3-oxo-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide): Amino groups enhance hydrogen-bonding capacity, which may improve target engagement but reduce metabolic stability .
Table 1: Position 8 Substituent Effects
Substituent Electronic Effects Lipophilicity (LogP)* Biological Implication Reference
2-Methylphenoxy (target) Moderate electron-donating High (~3.5) Enhanced membrane permeability -
3-Methylpiperidinyl Basic, polar Moderate (~2.8) Improved solubility
4-Chlorobenzylsulfanyl Strongly electronegative High (~4.1) Oxidative stability
Amino-phenoxy Polar, H-bond donor Low (~1.9) Target specificity

*Estimated via computational tools (e.g., ChemSpider).

Acetamide Side Chain Modifications

The N-[2-(trifluoromethyl)phenyl] group in the target compound contrasts with:

  • N-(2,5-Dimethylphenyl) (): Methyl groups increase hydrophobicity but may cause steric clashes in tight binding pockets .
  • N-(1,2-Dithiolan-3-yl) (e.g., ): Incorporation of lipoic acid confers antioxidant properties, broadening therapeutic applications .
Table 2: Acetamide Substituent Comparison
Substituent Position Key Properties Biological Role Reference
2-(Trifluoromethyl)phenyl Ortho Strong electron-withdrawing Enhanced binding affinity Target
3-(Methylsulfanyl)phenyl Meta Moderate hydrophobicity Flexible ligand-receptor interactions
2,5-Dimethylphenyl Para/Ortho High steric bulk Potential for selectivity
1,2-Dithiolan-3-yl - Antioxidant capacity Multifunctional activity

Core Structure Variations

  • Pyrazine Carboxamide Derivatives (): Replacement of triazolopyrazine with pyrazine carboxamide cores alters electronic distribution, impacting kinase inhibition profiles .

Key Research Findings

  • Antioxidant Activity : Compounds with conjugated antioxidants (e.g., ’s lipoic acid derivative) show dual mechanisms of action, unlike the target compound, which lacks such groups .
  • Receptor Selectivity : Ortho-substituted trifluoromethyl groups (target) may improve selectivity for kinases over meta-substituted analogs () due to reduced steric interference .
  • Metabolic Stability : The trifluoromethyl group in the target compound likely enhances resistance to cytochrome P450 oxidation compared to methylsulfanyl or dimethylphenyl analogs .

Biological Activity

2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C23H23N5O3
  • Molecular Weight : 417.5 g/mol
  • CAS Number : 1251602-84-2

The compound features a triazolo-pyrazine core structure which is known for its potential pharmacological applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. In vitro tests have shown that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL) against Staphylococcus aureusMIC (μg/mL) against Escherichia coli
2e3216
Control (Ampicillin)Comparable resultsComparable results

These findings suggest that the compound may be effective in treating bacterial infections, potentially serving as an alternative to traditional antibiotics .

Antifungal Activity

The compound's antifungal properties have also been evaluated. Derivatives of triazolo[4,3-a]pyrazine have shown promising results in inhibiting fungal growth. The structure–activity relationship indicates that modifications to the phenyl group can enhance antifungal efficacy.

Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit anticancer properties. Molecular docking studies suggest that these compounds can interact with key proteins involved in cancer cell proliferation and survival .

The antibacterial mechanism is primarily attributed to the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. The presence of nitrogen heterocycles in the structure allows for π-cation interactions with amino acid residues in these enzymes, enhancing antibacterial effects .

Study 1: Synthesis and Evaluation of Triazolo[4,3-a]pyrazine Derivatives

A comprehensive study synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their biological activities. Among these derivatives, several demonstrated significant antibacterial activity comparable to established antibiotics like ampicillin. The study emphasized the importance of structural modifications in enhancing biological activity .

Study 2: Anticancer Potential of Triazolo Derivatives

Another study focused on the anticancer potential of triazolo derivatives. The results indicated that specific modifications could lead to increased cytotoxicity against various cancer cell lines. Molecular docking revealed favorable interactions with targets involved in cancer progression .

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsSolventTemperature/TimeYield (%)
Core FormationDiethyl oxalate, sulfonyl hydrazideTHFReflux, 4–6 hrs60–75
Phenoxy Group Addition2-methylphenol, K₂CO₃DMF80°C, 12 hrs50–65
Acetamide Coupling2-(trifluoromethyl)phenyl acyl chlorideDCMRT, 24 hrs70–85

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:
A combination of techniques ensures accurate structural elucidation:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., trifluoromethyl singlet at δ ~7.2 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (1680–1720 cm⁻¹) and triazole ring vibrations .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 463.12) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the triazolo-pyrazine core .

Q. Table 2: Spectral Data Highlights

TechniqueKey Observations
¹H NMR (CDCl₃)δ 8.2 (triazole-H), δ 2.4 (CH₃ from phenoxy), δ 7.6 (CF₃-phenyl)
IR1715 cm⁻¹ (C=O), 1600 cm⁻¹ (triazole ring)
HRMSm/z 463.12 [M+H]⁺ (calculated: 463.11)

Advanced: How can computational methods optimize heterocyclization steps?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches can predict transition states and energetics. For example:

  • Transition State Modeling : Identifies rate-limiting steps (e.g., cyclization barriers in triazole formation) .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., THF vs. dioxane) to enhance yields .
  • Machine Learning : Trains models on reaction databases to predict optimal temperatures/catalysts .

Q. Table 3: Computational Parameters for Heterocyclization

ParameterValue
DFT MethodB3LYP/6-31G(d)
Solvent ModelCOSMO (THF, ε=7.6)
Activation Energy25–30 kcal/mol

Advanced: How to address contradictions in biological activity data?

Methodological Answer:
Discrepancies often arise from structural variations or assay conditions. Strategies include:

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., CF₃ position) and test against standardized assays .

Metabolic Stability Assays : Compare half-lives in microsomal models to rule out degradation artifacts .

Crystallographic Analysis : Resolve binding mode inconsistencies via protein-ligand co-crystallography .

Q. Table 4: SAR Analysis of Analogues

SubstituentBioactivity (IC₅₀, nM)Notes
CF₃ at ortho12 ± 3High potency
CH₃ at para45 ± 8Reduced activity
NO₂ at meta>100Inactive

Advanced: What experimental designs mitigate byproduct formation during acetamide coupling?

Methodological Answer:
Byproducts (e.g., dimerization) are minimized via:

  • Low-Temperature Coupling : Conduct reactions at 0–5°C to suppress side reactions .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine intermediates .
  • HPLC Monitoring : Track reaction progress with C18 columns (ACN/water gradient) .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
  • Long-Term Stability : Periodic HPLC analysis (95% purity threshold) confirms integrity .

Advanced: How to validate target engagement in cellular assays?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization post-treatment .
  • Fluorescence Polarization : Track competitive binding with fluorescent probes .
  • CRISPR Knockout : Confirm loss of activity in target-deficient cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.